molecular formula C18H19NO B080652 3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL CAS No. 14131-13-6

3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL

Cat. No.: B080652
CAS No.: 14131-13-6
M. Wt: 265.3 g/mol
InChI Key: PTTBVUCBACEVGV-UHFFFAOYSA-N
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Description

3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL is an organic compound that features an anthracene moiety attached to a propanol chain via an amine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL typically involves the reaction of 9-anthracene aldehyde with 3-amino-1-propanol. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine product using sodium tetrahydroborate. The reaction is carried out in a mixture of methanol and dichloromethane at room temperature, followed by purification through flash column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced further to modify the anthracene moiety or the amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or alkylating agents can be used to introduce new functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield an aldehyde or ketone, while substitution reactions could introduce various alkyl or aryl groups to the amine nitrogen.

Scientific Research Applications

3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL exerts its effects is largely dependent on its interaction with molecular targets. The anthracene moiety can intercalate with DNA, potentially affecting gene expression and cellular processes. The amine group can form hydrogen bonds or ionic interactions with various biomolecules, influencing their function and activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing interactions with target molecules.

Comparison with Similar Compounds

Uniqueness: 3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL is unique due to the presence of the propanol chain, which imparts different chemical and physical properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(anthracen-9-ylmethylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c20-11-5-10-19-13-18-16-8-3-1-6-14(16)12-15-7-2-4-9-17(15)18/h1-4,6-9,12,19-20H,5,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTBVUCBACEVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466989
Record name 3-{[(Anthracen-9-yl)methyl]amino}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14131-13-6
Record name 3-{[(Anthracen-9-yl)methyl]amino}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-amino -1-propanol, 15a (0.87 g, 11.65 mmol) in 25% MeOH/CH2Cl2 (20 mL), was added a solution of aldehyde 8 (2.00 g, 9.7 mmol) in 25% MeOH/CH2Cl2 (15 mL) under N2. The mixture was stirred at room temperature overnight until the imine formation was complete (monitored by NMR). The solvent was removed in vacuo, the solid residue dissolved in 50% MeOH/CH2Cl2 (40 mL) and the solution was cooled to 0° C. NaBH4 (29.1 mmol) was added in small portions to the solution and the mixture was stirred at rt overnight. The solvent was removed in vacuo, the solid residue dissolved in CH2Cl2 (40 mL) and washed with 10% aq. Na2CO3 solution (3×30 mL). The CH2Cl2 layer was separated, dried over anhydrous Na2SO4, filtered and removed in vacuo to give an oily residue. The oil was purified by flash column chromatography (6% MeOH/CHCl3) to yield the product 14a as a pale yellow thick oil (78%), Rf=0.3 (6% MeOH/CHCl3); 1H NMR (CDCl3) δ 8.39 (s, 1H), 8.27 (d, 2H), 7.99 (d, 2H), 7.52 (m, 2H), 7.45 (m, 2H), 4.71 (s, 2H), 3.79 (t, 2H), 3.09 (t, 2H), 1.74 (q, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
15a
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
MeOH CH2Cl2
Quantity
20 mL
Type
solvent
Reaction Step One
Name
MeOH CH2Cl2
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
29.1 mmol
Type
reactant
Reaction Step Three
Yield
78%

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